molecular formula C9H14ClNS B6147305 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride CAS No. 1050509-07-3

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride

Cat. No. B6147305
CAS RN: 1050509-07-3
M. Wt: 203.7
InChI Key:
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Description

“1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” are not available in the sources I have access to .

Scientific Research Applications

Thiophene Analogs and Potential Carcinogenicity

Thiophene analogs of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The studies focus on the aromatic organic carcinogens and their thiophene analogs, exploring the possibility of similar carcinogenic effects. Compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and evaluated using in vitro assays, indicating potential carcinogenicity. However, the overall chemical and biological behavior suggests a need for further evaluation to establish their capability of causing tumors in vivo (Ashby et al., 1978).

Importance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects, highlighting the benzothiazole scaffold's importance in medicinal chemistry. These compounds show anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer activities, making them crucial in drug development and research (Bhat & Belagali, 2020).

Pharmacological Profile of Benzothiazepine

1, 5-Benzothiazepines, as seven-membered heterocyclic compounds, hold significance in drug research due to their diverse bioactivities. These derivatives have shown promise in treating conditions such as hypertension and depression, acting as calcium channel blockers and tranquilizers. The structural activity relationship of these compounds underlines their potential in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, the mechanism of action for “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is not available in the sources I have access to .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the safety and hazard information for “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is not available in the sources I have access to .

Future Directions

The future directions for research on “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” could include elucidating its synthesis process, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reduction of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol.", "6. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol in water.", "7. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "8. Adjust the pH of the solution to basic using sodium hydroxide.", "9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "10. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride." ] }

CAS RN

1050509-07-3

Product Name

1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride

Molecular Formula

C9H14ClNS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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